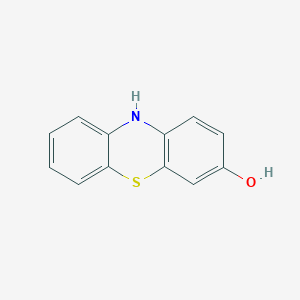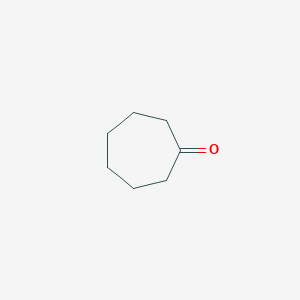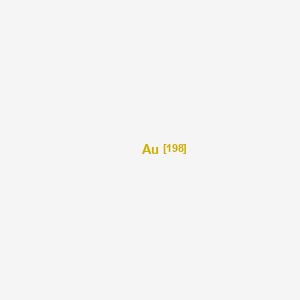
Gold (198Au) colloidal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gold colloidal (198Au) is a type of gold nanoparticle that has been extensively studied for its unique properties and potential applications in various fields. It is a colloidal suspension of gold nanoparticles, typically ranging in size from 1-100 nm, stabilized by a surfactant or polymer. In recent years, the synthesis and characterization of gold colloidal have been extensively investigated, and the potential applications of these nanoparticles in various fields, including medicine, biology, and materials science, have been explored.
Mécanisme D'action
The mechanism of action of gold colloidal depends on its size, shape, and surface chemistry. The small size of gold nanoparticles allows them to penetrate cells and tissues, and their high surface area-to-volume ratio makes them highly reactive. The surface chemistry of gold colloidal can be modified to target specific cells or tissues, which can enhance their therapeutic or diagnostic properties. The mechanism of action of gold colloidal in cancer therapy involves the selective targeting of cancer cells and the induction of cell death through various mechanisms, including apoptosis, necrosis, and autophagy.
Effets Biochimiques Et Physiologiques
Gold colloidal has been shown to exhibit low toxicity and high biocompatibility, making it suitable for use in biomedical applications. In vivo studies have shown that gold colloidal can be cleared from the body through the liver and kidneys, and that it does not accumulate in vital organs. Gold colloidal has also been shown to exhibit antioxidant and anti-inflammatory properties, which can be beneficial in various disease conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using gold colloidal in lab experiments include their high stability, reproducibility, and ease of synthesis. Gold colloidal can be synthesized using simple and cost-effective methods, and their properties can be easily tuned by varying the synthesis conditions. The limitations of using gold colloidal in lab experiments include their potential toxicity, which can affect the accuracy of the results, and their potential interference with other biological processes.
Orientations Futures
The future directions for research on gold colloidal include the development of new synthesis methods, the optimization of their properties for specific applications, and the investigation of their potential toxicity and safety. The use of gold colloidal in combination with other therapeutic agents, such as drugs or antibodies, is also an area of active research. In addition, the use of gold colloidal in the diagnosis and treatment of various diseases, including cancer and infectious diseases, is an area of great interest.
Méthodes De Synthèse
The synthesis of gold colloidal involves the reduction of gold ions to form gold nanoparticles. Various methods have been developed for the synthesis of gold colloidal, including chemical reduction, electrochemical reduction, photochemical reduction, and biological synthesis. Chemical reduction involves the reduction of gold ions using a reducing agent, such as sodium borohydride or citrate. Electrochemical reduction involves the reduction of gold ions using an electric current. Photochemical reduction involves the reduction of gold ions using light. Biological synthesis involves the use of microorganisms, such as bacteria or fungi, to reduce gold ions to form gold nanoparticles.
Applications De Recherche Scientifique
Gold colloidal has been extensively studied for its potential applications in various fields, including medicine, biology, and materials science. In medicine, gold colloidal has been investigated for its potential use in cancer therapy, drug delivery, and imaging. In biology, gold colloidal has been studied for its potential use in biosensing, bioimaging, and gene therapy. In materials science, gold colloidal has been explored for its potential use in catalysis, electronics, and energy conversion.
Propriétés
Numéro CAS |
10043-49-9 |
|---|---|
Nom du produit |
Gold (198Au) colloidal |
Formule moléculaire |
Au |
Poids moléculaire |
197.968244 g/mol |
Nom IUPAC |
gold-198 |
InChI |
InChI=1S/Au/i1+1 |
Clé InChI |
PCHJSUWPFVWCPO-OUBTZVSYSA-N |
SMILES isomérique |
[198Au] |
SMILES |
[Au] |
SMILES canonique |
[Au] |
Autres numéros CAS |
10043-49-9 |
Synonymes |
198Au radioisotope Au-198 radioisotope Gold-198 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



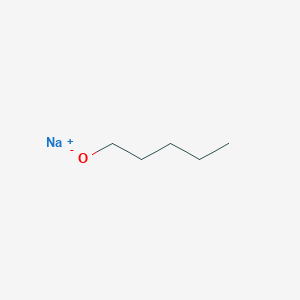
![N-(4-Phenylbicyclo[2.2.2]oct-1-yl)acetamide](/img/structure/B156845.png)
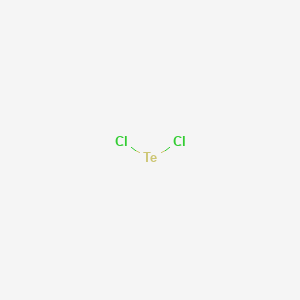
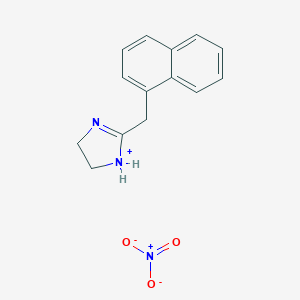



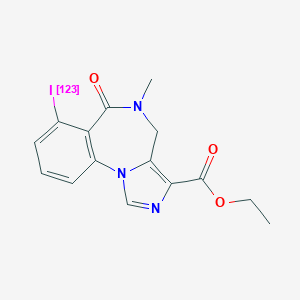

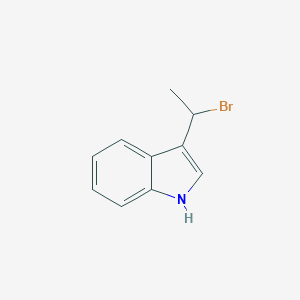
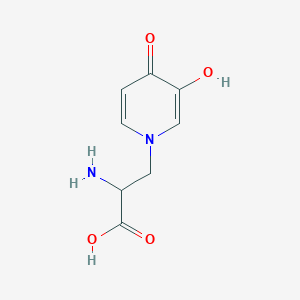
![imidazo[1,2-a][1,3,5]triazin-4(8H)-one](/img/structure/B156870.png)
